2-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-1,3-thiazolidine-4-carboxylic acid
Overview
Description
2-[4-(2,4-Dinitrophenoxy)-3-ethoxyphenyl]-1,3-thiazolidine-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a carboxylic acid group, and a dinitrophenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting an appropriate amine with a thiocarbonyl compound under controlled conditions.
Introduction of the Dinitrophenoxy Group: The dinitrophenoxy group is introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a dinitrobenzene compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring or the ethoxy group.
Reduction: The nitro groups in the dinitrophenoxy moiety can be reduced to amines under appropriate conditions.
Substitution: The phenolic hydroxyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 2-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-1,3-thiazolidine-4-carboxylic acid exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The dinitrophenoxy group could interact with specific amino acid residues, while the thiazolidine ring might stabilize the binding through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenoxyethanol: Shares the dinitrophenoxy group but lacks the thiazolidine ring and carboxylic acid group.
Thiazolidine-4-carboxylic acid: Contains the thiazolidine ring and carboxylic acid group but lacks the dinitrophenoxy substituent.
Uniqueness
The uniqueness of 2-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-1,3-thiazolidine-4-carboxylic acid lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
2-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-1,3-thiazolidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O8S/c1-2-28-16-7-10(17-19-12(9-30-17)18(22)23)3-5-15(16)29-14-6-4-11(20(24)25)8-13(14)21(26)27/h3-8,12,17,19H,2,9H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLAQWLQGDAFBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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